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Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase

that plays a crucial role in regulating a wide array of cellular processes, including gene

transcription, cell cycle progression, and signal transduction.[1][2] Its activity is not limited to

histone proteins; a growing body of research has identified numerous non-histone substrates,

implicating SMYD2 in a diverse range of physiological and pathological conditions, most

notably cancer.[3][4] This technical guide provides an in-depth overview of the core functions of

SMYD2, its key substrates, and its involvement in major signaling pathways. It also offers

detailed experimental protocols for studying this important enzyme, catering to the needs of

researchers and professionals in drug development.

Core Function of SMYD2
SMYD2 belongs to the SMYD family of protein methyltransferases, characterized by a catalytic

SET domain that is split by a MYND domain.[5] The SET domain is responsible for transferring

a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of a

lysine residue on a substrate protein. The MYND domain is thought to be involved in protein-

protein interactions.

SMYD2 primarily functions as a monomethyltransferase.[3] Its functional significance lies in its

ability to modulate the activity, stability, and interaction partners of its target proteins through
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methylation. This post-translational modification can either activate or inhibit the function of the

substrate, depending on the specific protein and the lysine residue being modified.

Key Substrates of SMYD2
SMYD2 has a broad substrate specificity, targeting both histone and a variety of non-histone

proteins. This promiscuity underscores its involvement in numerous cellular pathways.

Histone Substrates
Initially, SMYD2 was identified as a histone methyltransferase. It has been reported to

methylate histone H3 at lysine 4 (H3K4) and lysine 36 (H3K36).[5] Methylation of these

residues is associated with the regulation of gene expression. H3K4 methylation is generally

linked to transcriptional activation, while H3K36 methylation has been associated with both

transcriptional activation and repression.

Non-Histone Substrates
A significant aspect of SMYD2 biology is its methylation of non-histone proteins, which often

has profound effects on cellular signaling and disease progression. Some of the most well-

characterized non-histone substrates include:

p53: SMYD2 methylates the tumor suppressor p53 at lysine 370. This modification has been

shown to repress p53's transcriptional activity, thereby inhibiting its tumor-suppressive

functions.[3]

Retinoblastoma Protein (RB): The retinoblastoma protein, another critical tumor suppressor,

is methylated by SMYD2 at lysine 810 and 860.[1][4][6] Methylation at K810 enhances the

phosphorylation of RB at Ser807/811, which in turn accelerates E2F transcriptional activity

and promotes cell cycle progression.[1][6]

STAT3 (Signal Transducer and Activator of Transcription 3): SMYD2 methylates STAT3, a

key transcription factor involved in cell growth and proliferation. This methylation can lead to

the phosphorylation and activation of STAT3.[7]

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The p65 subunit of

NF-κB is a substrate of SMYD2. Methylation of p65 can enhance NF-κB signaling, a pathway
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central to inflammation and immunity.[7]

PTEN (Phosphatase and Tensin Homolog): SMYD2-mediated methylation of the tumor

suppressor PTEN has been reported, although the precise functional consequences are still

under investigation.

ERα (Estrogen Receptor Alpha): SMYD2 can methylate ERα, a key regulator of hormone-

dependent gene expression, thereby modulating its activity.

BMPR2 (Bone Morphogenetic Protein Receptor Type II): SMYD2 methylates the kinase

domain of BMPR2, stimulating BMP signaling.[3][7]

Quantitative Data on SMYD2 Activity
Quantifying the enzymatic activity of SMYD2 is crucial for understanding its substrate

preference and for the development of specific inhibitors. The following table summarizes the

available steady-state kinetic parameters for SMYD2 with a peptide derived from its substrate

p53. Note: Kinetic data for other key non-histone substrates like RB and STAT3 are not readily

available in the current literature.

Substrate
(Peptide)

Km (μM) kcat (min-1)
kcat/Km (M-1s-
1)

Reference

p53 (366-375) 15 ± 2 0.13 ± 0.01 145 [3]

SMYD2 in Signaling Pathways
SMYD2 is a key modulator of several critical signaling pathways, often acting as a nexus that

integrates different cellular signals.

TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is involved in a myriad of cellular

processes, including cell growth, differentiation, and apoptosis. SMYD2 has been shown to be

a downstream target of TGF-β/Smad signaling, and it can also influence the expression of

TGF-β target genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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